molecular formula C18H18N4OS B12934356 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline CAS No. 832076-07-0

4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline

Cat. No.: B12934356
CAS No.: 832076-07-0
M. Wt: 338.4 g/mol
InChI Key: DPOSEQCJISNEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline is a heterocyclic compound that features a morpholine ring, a thiophene ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline typically involves multi-step reactions. One common method involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines. These intermediates are then refluxed with acetylacetone to obtain pyrimidopyrimidines, which undergo nucleophilic substitution reactions with aniline to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like aniline. Reaction conditions vary depending on the desired transformation but often involve refluxing in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may act as a tyrosine kinase inhibitor, interfering with signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline is unique due to the presence of both morpholine and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

832076-07-0

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

4-(4-morpholin-4-yl-6-thiophen-2-ylpyrimidin-2-yl)aniline

InChI

InChI=1S/C18H18N4OS/c19-14-5-3-13(4-6-14)18-20-15(16-2-1-11-24-16)12-17(21-18)22-7-9-23-10-8-22/h1-6,11-12H,7-10,19H2

InChI Key

DPOSEQCJISNEPU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CC=CS3)C4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.